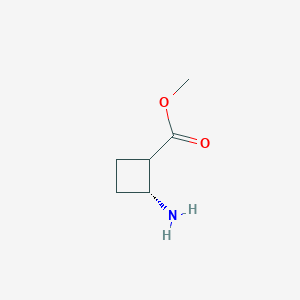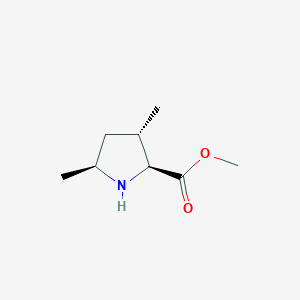
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of methyl groups at the 3rd and 5th positions and a carboxylate ester group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a 3,5-dimethylpyrrolidine derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2nd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyrrolidine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyrrolidine-2-methanol.
Applications De Recherche Scientifique
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include modulation of metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,5S)-Methyl 3,5-dimethylpyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as 3,5-dimethylpyrrolidine and 2-carboxylate esters.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both methyl and carboxylate ester groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl (2S,3S,5S)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h5-7,9H,4H2,1-3H3/t5-,6-,7-/m0/s1 |
Clé InChI |
ANTSDZJWRUGUEW-ACZMJKKPSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](N[C@@H]1C(=O)OC)C |
SMILES canonique |
CC1CC(NC1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


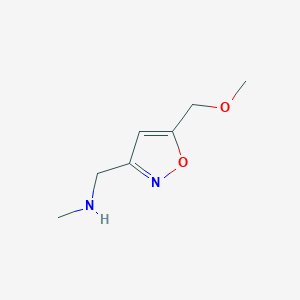

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
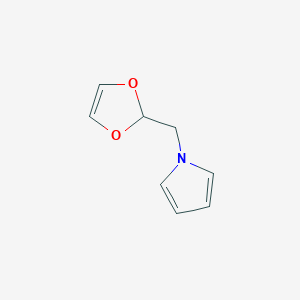
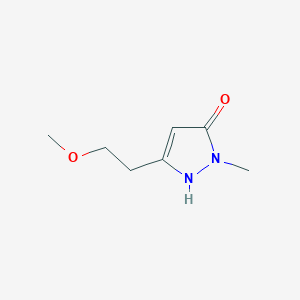

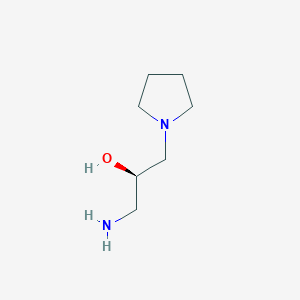
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
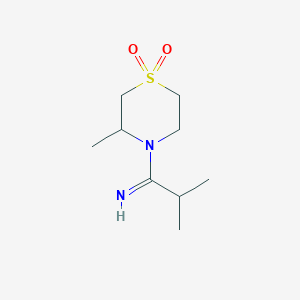
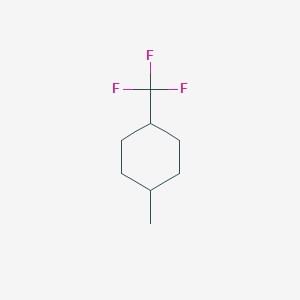
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)


